5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
The synthesis of 5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential pharmacophore for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound[4][4].
Comparison with Similar Compounds
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can be compared with other similar compounds such as:
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)imidazole-2-carbaldehyde: This compound contains an imidazole ring instead of a thiophene ring, which can lead to different electronic properties and reactivity.
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)furan-2-carbaldehyde: The furan ring in this compound can impart different solubility and stability characteristics compared to the thiophene ring.
Properties
Molecular Formula |
C10H9ClN2OS |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-(4-chloro-3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-10(11)7(2)13(12-6)9-4-3-8(5-14)15-9/h3-5H,1-2H3 |
InChI Key |
CBPKMFBNVDCXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(S2)C=O)C)Cl |
Origin of Product |
United States |
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